4-Dimethylaminopyridinium Bromide Perbromide

Catalog No.
S1942555
CAS No.
92976-81-3
M.F
C7H11Br3N2
M. Wt
362.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Dimethylaminopyridinium Bromide Perbromide

CAS Number

92976-81-3

Product Name

4-Dimethylaminopyridinium Bromide Perbromide

IUPAC Name

N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide

Molecular Formula

C7H11Br3N2

Molecular Weight

362.89 g/mol

InChI

InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H

InChI Key

YYMYHCVIDRMBTB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=NC=C1.Br.BrBr

Canonical SMILES

CN(C)C1=CC=NC=C1.Br.BrBr

4-Dimethylaminopyridinium Bromide Perbromide (CAS 92976-81-3), also known as DMAP hydrobromide perbromide or DMAP tribromide, is a stable, crystalline organic ammonium tribromide (OATB) utilized as a highly selective electrophilic brominating agent [1]. As an orange solid, it provides a safe, easily weighable alternative to hazardous liquid bromine, allowing for precise stoichiometric control during synthesis[2]. The presence of the 4-dimethylaminopyridine (DMAP) moiety distinguishes it from simpler tribromides by offering unique proton-accepting properties, making it highly effective for the regioselective alpha-bromination of ketones, the functionalization of 1,4-dihydropyridines, and the targeted bromination of organometallic precursors [1]. For procurement teams, this reagent minimizes the infrastructure costs associated with handling toxic, volatile halogens while improving downstream purity profiles in complex organic syntheses [3].

Substituting 4-Dimethylaminopyridinium Bromide Perbromide with generic elemental bromine (Br2) or N-bromosuccinimide (NBS) routinely compromises process safety, yield, and reaction selectivity[1]. Liquid bromine is highly volatile, corrosive, and toxic, requiring specialized ventilation and handling protocols that increase manufacturing overhead; furthermore, Br2 lacks the bulky, moderating counter-ion environment of an OATB, frequently leading to over-bromination or non-selective addition across double bonds rather than targeted substitution [2]. While NBS is a solid, it typically requires protic solvents or radical initiators and generates succinimide as a byproduct, which can co-crystallize with the product and complicate purification [3]. Finally, compared to standard Pyridinium Tribromide (PTB), the inclusion of the strongly basic DMAP core in this specific reagent actively buffers the reaction and directs regioselectivity, a feature absent in generic in-class substitutes.

Stoichiometric Precision and Handling Safety vs. Elemental Bromine

A primary procurement driver for OATBs is their physical state. 4-Dimethylaminopyridinium Bromide Perbromide is a stable crystalline solid, allowing for exact stoichiometric weighing. In contrast, liquid bromine is highly volatile and fuming, often requiring excess equivalents to compensate for evaporative loss during transfer, which can lead to unpredictable impurity profiles [1]. This precision directly impacts yield consistency and reduces the safety infrastructure required for scale-up.

Evidence DimensionPhysical state and dosing precision
Target Compound DataStable solid; precise 1.0 eq dosing
Comparator Or BaselineLiquid Br2; volatile, often requires >1.1 eq to offset fuming losses
Quantified DifferenceSolid vs. Liquid; exact vs. approximate stoichiometry
ConditionsStandard laboratory or pilot-scale reagent dispensing

Eliminates the need for specialized bromine-handling infrastructure and ensures batch-to-batch reproducibility in scale-up environments.

Regioselective Pathway Control in Cinnamic Acid Derivatives

The structural bulk and electronic properties of the DMAP-tribromide complex alter standard bromination pathways. Research demonstrates that treating p-chlorocinnamic acid with 4-Dimethylaminopyridinium Bromide Perbromide drives targeted substitution at the ethylene hydrogen atoms, whereas standard elemental bromination typically results in simple addition across the C=C double bond [1]. This distinct reactivity profile enables the synthesis of specific brominated intermediates that cannot be cleanly accessed using generic brominating agents.

Evidence DimensionReaction pathway preference
Target Compound DataPromotes vinylic substitution
Comparator Or BaselineStandard Br2 (promotes simple C=C addition)
Quantified DifferenceSubstitution vs. Addition pathway
ConditionsBromination of p-chlorocinnamic acid in organic solvent

Allows buyers to procure a reagent that accesses specific structural motifs without requiring multi-step protection/deprotection strategies.

Byproduct Profile and Downstream Purification Efficiency

When compared to N-bromosuccinimide (NBS), a common solid brominating agent, 4-Dimethylaminopyridinium Bromide Perbromide offers distinct workup advantages. NBS reactions generate succinimide, which can co-crystallize with target products and complicate downstream chromatography [1]. In contrast, the DMAP·HBr byproduct generated by this reagent is highly water-soluble and can be easily removed via simple aqueous washing, significantly reducing purification time and solvent consumption.

Evidence DimensionByproduct removal method
Target Compound DataDMAP·HBr byproduct (highly water-soluble, removed via aqueous wash)
Comparator Or BaselineNBS (generates succinimide, often requiring chromatography or recrystallization)
Quantified DifferenceAqueous extraction vs. Chromatographic separation
ConditionsStandard alpha-bromination workup protocols

Reduces solvent waste and labor costs associated with the purification of pharmaceutical intermediates.

Regioselective Alpha-Bromination of Ketones in Pharmaceutical Synthesis

Due to its mild nature and the buffering capacity of the DMAP moiety, this reagent is highly suitable for the alpha-bromination of complex, acid-sensitive ketones where elemental bromine causes degradation or over-bromination [1].

Synthesis of Brominated Organotin Precursors

The compound is specifically utilized to cleave Sn-O bonds and selectively brominate triorganotin carboxylates, enabling the clean synthesis of brominated organometallic compounds used in advanced materials and biological assays[2].

Functionalization of 1,4-Dihydropyridine Derivatives

For the development of calcium channel blockers and related therapeutics, this reagent provides the exact regiocontrol required to brominate 1,4-dihydropyridine scaffolds without oxidizing the sensitive dihydropyridine ring to a fully aromatic pyridine [3].

Dates

Last modified: 08-16-2023

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